molecular formula C19H19N3O4S2 B2973519 ethyl 4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate CAS No. 494826-16-3

ethyl 4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

Cat. No. B2973519
CAS RN: 494826-16-3
M. Wt: 417.5
InChI Key: KPSRLOOUBFYJPL-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate is a chemical compound with the IUPAC name ethyl (5,6-dimethyl-4-oxo-3,4-dihydrothieno [2,3-d]pyrimidin-2-yl)acetate . It has a molecular weight of 266.32 .

Scientific Research Applications

Synthesis of New Heterocyclic Systems : Research has demonstrated the reactivity of related pyrimidine compounds in forming new heterocyclic systems with potential biological activities. For instance, the study by Sirakanyan et al. (2015) explores the synthesis of heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, which have shown promising antimicrobial activity against Staphylococcus aureus (Sirakanyan et al., 2015).

Antimicrobial and Antifungal Activities : Desai et al. (2007) synthesized new quinazolines, including analogs structurally related to the query compound, which were screened for their antibacterial and antifungal activities on various pathogens, including Escherichia coli and Staphylococcus aureus (Desai et al., 2007).

Potential Antitumor Properties : Gad et al. (2020) conducted a study on the synthesis and in vitro, as well as in vivo activity evaluation of new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, demonstrating the compound's potential in cancer therapeutics development (Gad et al., 2020).

Molecular Docking Studies : El-Azab et al. (2016) performed FT-IR, FT-Raman, and molecular docking studies on a closely related compound, showcasing its potential interaction with biological targets, which might suggest inhibitory activity against specific enzymes or receptors (El-Azab et al., 2016).

properties

IUPAC Name

ethyl 4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-4-26-18(25)12-5-7-13(8-6-12)20-14(23)9-27-19-21-16(24)15-10(2)11(3)28-17(15)22-19/h5-8H,4,9H2,1-3H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSRLOOUBFYJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

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